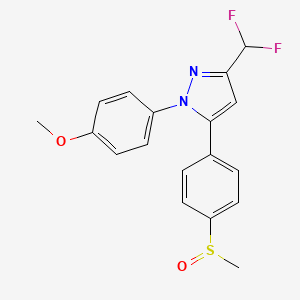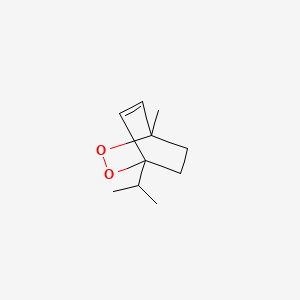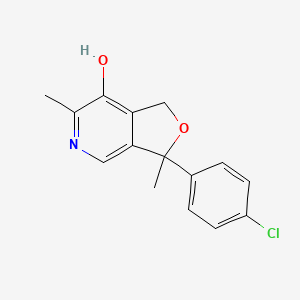
Clofurenadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clofurenadine is a small molecule drug that acts as a histamine H1 receptor antagonist. It was initially developed by Ipsen SA for the treatment of respiratory diseases. The compound is known for its ability to block the action of histamine, a natural substance in the body that causes allergic symptoms .
Preparation Methods
The synthesis of Clofurenadine involves several steps, including the formation of its core structure and subsequent functionalization. The synthetic routes typically involve the use of various organic reagents and catalysts under controlled conditions. Industrial production methods often employ crystallization techniques to obtain the desired polymorphs of the drug .
Chemical Reactions Analysis
Clofurenadine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Clofurenadine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in the study of histamine H1 receptor antagonists.
Biology: Investigated for its effects on cellular processes and histamine-mediated pathways.
Medicine: Explored for its potential in treating allergic reactions and respiratory diseases.
Industry: Utilized in the development of new antihistamine drugs and formulations.
Mechanism of Action
Clofurenadine exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of histamine. This prevents the typical allergic symptoms such as itching, swelling, and redness. The molecular targets include the H1 receptors located on various cells, including those in the respiratory tract and immune system .
Comparison with Similar Compounds
Clofurenadine is similar to other histamine H1 receptor antagonists such as cetirizine, desloratadine, fexofenadine, levocetirizine, and loratadine. it is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in certain therapeutic contexts .
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3,6-dimethyl-1H-furo[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C15H14ClNO2/c1-9-14(18)12-8-19-15(2,13(12)7-17-9)10-3-5-11(16)6-4-10/h3-7,18H,8H2,1-2H3 |
InChI Key |
LQEMUWNIWKVWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=C1O)COC2(C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Bromo-4-isopropyl-phenyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-bis-(2-methoxy-ethyl)-amine](/img/structure/B10826047.png)
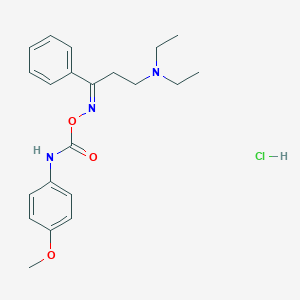
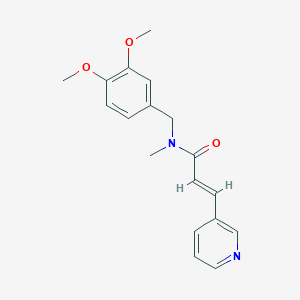
![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[2-(4-acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826076.png)


![[4-[[3-[2-[2-[3-[[3,3-Dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate](/img/structure/B10826114.png)
![1-[3-[2-(4-Acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826118.png)
![4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B10826121.png)

![[(9E,19E,21Z)-26-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10826133.png)

